Androgen Receptor Binding Affinity: 15α-OH-Testosterone Exhibits >20 000-Fold Lower Affinity Than DHT and >900-Fold Lower Than Testosterone
In a head-to-head competitive binding assay using recombinant rat androgen receptor (AR) and [³H]mibolerone as the labeled ligand, 15α-hydroxytestosterone demonstrated profoundly weaker AR binding than both testosterone and 5α-dihydrotestosterone (DHT), and also differed from its epimer 15β-hydroxytestosterone [1]. The Ki of 15α-hydroxytestosterone was 1 820 nM, representing a relative binding affinity of only 0.05% when DHT affinity is set to 100% [1]. Testosterone bound with a Ki of 2 nM (50% relative affinity), meaning 15α-OH-testosterone is approximately 910-fold weaker than testosterone and 1 820-fold weaker than DHT [1]. The 15β-epimer showed a Ki of 557 nM (0.18% relative affinity), approximately 3.3-fold higher affinity than the 15α-form, confirming that stereochemistry at C15 is a critical determinant of AR engagement [1].
| Evidence Dimension | Androgen receptor binding affinity (Ki and relative binding affinity) |
|---|---|
| Target Compound Data | 15α-Hydroxytestosterone: Ki = 1 820 nM; Relative affinity = 0.05% (vs DHT = 100%) |
| Comparator Or Baseline | Testosterone: Ki = 2 nM (50%); DHT: Ki = 1 nM (100%); 15β-Hydroxytestosterone: Ki = 557 nM (0.18%); 16β-Hydroxytestosterone: Ki = 814 nM (0.12%) |
| Quantified Difference | 15α-OH-Testosterone affinity is 910-fold lower than testosterone, 1 820-fold lower than DHT, and 3.3-fold lower than 15β-OH-testosterone |
| Conditions | Recombinant rat AR, [³H]mibolerone at 1.5 nM, 4 h incubation at 4°C, Ki calculated by Cheng-Prusoff equation; mean of 3 independent experiments |
Why This Matters
Users requiring a ligand with negligible AR cross-reactivity (e.g., for CYP450 metabolism studies where AR activation must be excluded) should select 15α-hydroxytestosterone; users needing a hydroxylated testosterone with measurable AR binding should consider the 15β-epimer or reference data for testosterone.
- [1] US7943602B2 – Pharmaceutical application of 15- or 16-substituted testosterone analogues. Table 1, AR-binding Ki and relative affinities. Pantarhei Bioscience B.V. View Source
